molecular formula C25H26N4O4S B11408432 N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11408432
M. Wt: 478.6 g/mol
InChI Key: ALAYIRXMAJAPJB-UHFFFAOYSA-N
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Description

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a benzofuran moiety through an acetamide linkage. The presence of the dimethylpyrimidinyl group adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide typically involves multi-step organic reactions One common synthetic route starts with the preparation of the benzofuran derivative, which is then subjected to acylation to introduce the acetamide group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the conversion of the acetamide group to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and other electrophiles or nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or other substituted derivatives.

Scientific Research Applications

N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. The presence of the sulfamoyl and benzofuran groups can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Similar Compounds

  • **N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide shares structural similarities with other sulfonamide and benzofuran derivatives, such as:
    • N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(methyl)-1-benzofuran-3-yl]acetamide
    • N-{4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl}-2-[5-(ethyl)-1-benzofuran-3-yl]acetamide

Uniqueness

The unique combination of the dimethylpyrimidinyl, sulfamoyl, and benzofuran groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H26N4O4S

Molecular Weight

478.6 g/mol

IUPAC Name

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-2-(5-propan-2-yl-1-benzofuran-3-yl)acetamide

InChI

InChI=1S/C25H26N4O4S/c1-15(2)18-5-10-23-22(12-18)19(14-33-23)13-25(30)28-20-6-8-21(9-7-20)34(31,32)29-24-11-16(3)26-17(4)27-24/h5-12,14-15H,13H2,1-4H3,(H,28,30)(H,26,27,29)

InChI Key

ALAYIRXMAJAPJB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CC3=COC4=C3C=C(C=C4)C(C)C

Origin of Product

United States

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